3-(3-Nitrophenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-52-1
Cat. No.: VC16079787
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-52-1 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 3-(3-nitrophenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3/c1-12(13-6-3-2-4-7-13)19-22-18(24)17-11-16(20-21-17)14-8-5-9-15(10-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-12+ |
| Standard InChI Key | SMUXGZWARUNPKN-XDHOZWIPSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
| Canonical SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₈H₁₅N₅O₃, with a molar mass of 349.3 g/mol . Its IUPAC name, 3-(3-nitrophenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide, reflects its core pyrazole ring substituted at position 3 with a 3-nitrophenyl group and at position 5 with a carbohydrazide side chain. Key structural features include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planar geometry and π-π stacking potential .
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3-Nitrophenyl Substituent: Enhances electron-withdrawing effects, influencing reactivity and binding interactions .
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Phenylethylidene Hydrazide: A Schiff base-like moiety formed via condensation, offering sites for hydrogen bonding and metal coordination .
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations for C=O (amide I band) at ~1680 cm⁻¹ and C=N (imine) at ~1638 cm⁻¹ .
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NMR:
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 350.12 and [M+Na]⁺ at m/z 372.11 .
Synthesis and Reaction Pathways
General Synthetic Route
The compound is typically synthesized via condensation reactions:
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Hydrazide Formation: 3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic acid hydrazide is prepared from the corresponding ethyl ester through hydrazinolysis .
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Schiff Base Formation: Reaction with acetophenone derivatives under acidic or reflux conditions yields the title compound .
Representative Reaction:
Optimization Strategies
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Catalysis: Acid catalysts (e.g., citric acid) improve imine bond formation efficiency .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
ADME Profile (In Silico)
| Property | Value |
|---|---|
| Absorption (Caco-2) | Moderate (Papp: 12 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | 89% |
| Metabolic Stability | CYP3A4 substrate (t₁/₂: 2.1 h) |
| BBB Permeability | Low (logBB: −1.3) |
Data sourced from PubChem and computational models .
Applications and Future Directions
Current Research Applications
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Antimicrobial Drug Development: As a lead compound for MRSA-targeting agents .
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Anticancer Scaffolds: Hybridization with metal complexes (e.g., Ru, Pt) for enhanced efficacy .
Challenges and Opportunities
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